Cas no 33453-23-5 (2(1H)-Quinazolinone,1-(cyclopropylmethyl)-6-methoxy-4-phenyl-)

2(1H)-Quinazolinone,1-(cyclopropylmethyl)-6-methoxy-4-phenyl- structure
33453-23-5 structure
Product Name:2(1H)-Quinazolinone,1-(cyclopropylmethyl)-6-methoxy-4-phenyl-
CAS-nummer:33453-23-5
MF:C19H18N2O2
MW:306.358424663544
CID:313065
PubChem ID:36489
Update Time:2025-04-19

2(1H)-Quinazolinone,1-(cyclopropylmethyl)-6-methoxy-4-phenyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 2(1H)-Quinazolinone,1-(cyclopropylmethyl)-6-methoxy-4-phenyl-
    • 1-(cyclopropylmethyl)-6-methoxy-4-phenylquinazolin-2-one
    • 1-(Cyclopropyl-methyl)-4-phenyl-6-methoxy-1H-chinazolinon-(2)
    • 1-(Cyclopropylmethyl)-6-methoxy-4-phenyl-2(1H)-quinazolinone
    • 1-Cyclopropylmethyl-4-phenyl-6-methoxy-2(1H)-chinazolinon
    • 1-Cyclopropylmethyl-4-phenyl-6-methoxy-2(1H)-quinazolinone
    • 1-cyclopropylmethyl-6-methoxy-4-phenyl-1H-quinazolin-2-one
    • 2(1H)-Quinazolinone,1-(cyclopropylmethyl)-6-methoxy-4-phenyl
    • Ciproquazona
    • CIPROQUAZONE
    • Ciproquazonum [INN-Latin]
    • SL-573
    • DTXSID40187102
    • SL 573
    • 1-CYCLOPROPYLMETHYL-6-METHOXY-4-PHENYL-2(1H)QUINAZOLINONE
    • VAFNJIFAZJWWNI-UHFFFAOYSA-N
    • CIPROQUAZONE [JAN]
    • CHEMBL2107569
    • BRN 0761592
    • Q27286381
    • Oprea1_210716
    • 33453-23-5
    • Ciproquazonum
    • Ciproquazone [INN]
    • NS00125886
    • SCHEMBL287449
    • Ciproquazona [INN-Spanish]
    • 2(1H)-Quinazolinone, 1-(cyclopropylmethyl)-6-methoxy-4-phenyl-
    • P8S0GE5Q4I
    • UNII-P8S0GE5Q4I
    • Inchi: 1S/C19H18N2O2/c1-23-15-9-10-17-16(11-15)18(14-5-3-2-4-6-14)20-19(22)21(17)12-13-7-8-13/h2-6,9-11,13H,7-8,12H2,1H3
    • InChI-sleutel: VAFNJIFAZJWWNI-UHFFFAOYSA-N
    • LACHT: O=C1N=C(C2C=CC=CC=2)C2C=C(C=CC=2N1CC1CC1)OC

Berekende eigenschappen

  • Exacte massa: 306.13700
  • Monoisotopische massa: 306.136827821g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 23
  • Aantal draaibare bindingen: 4
  • Complexiteit: 480
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.5
  • Topologisch pooloppervlak: 41.9Ų

Experimentele eigenschappen

  • PSA: 44.12000
  • LogboekP: 3.48210
Aanbevolen leveranciers
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd